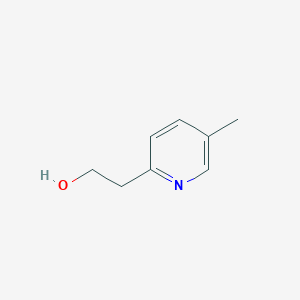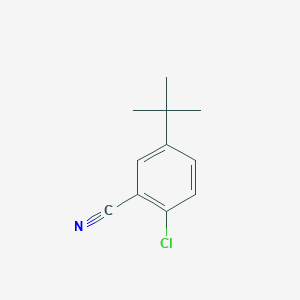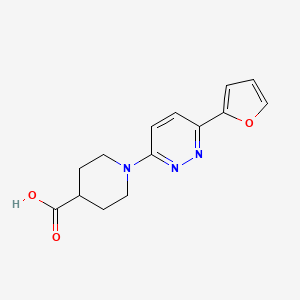
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridazine derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects and is believed to act on specific receptors in the body.
Mechanism of Action
The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is believed to involve the activation of specific receptors in the body. These receptors are known to be involved in the regulation of pain and inflammation. The compound has been found to have a high affinity for these receptors and is believed to act as an agonist.
Biochemical and Physiological Effects
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been found to have significant biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic effects and has been used in the study of pain and inflammation. The compound has also been found to have potential applications in the treatment of various neurological conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its high purity and specificity. The compound has been synthesized using various methods, and a pure form of the compound can be obtained. The compound has also been found to have a high affinity for specific receptors in the body, making it an ideal compound for studying the effects of these receptors.
The limitations of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action. The compound has been found to have potential toxicity in high doses, and further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
For research on 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid include the study of its potential applications in the treatment of various neurological conditions. The compound has been found to have significant effects on pain and inflammation, and further research is needed to determine its potential applications in the treatment of conditions such as multiple sclerosis and Parkinson's disease.
Other future directions for research on the compound include the study of its potential applications in the development of new drugs. The compound has been found to have a high affinity for specific receptors in the body, making it an ideal compound for the development of new drugs that target these receptors.
Conclusion
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. The compound has potential applications in the study of pain, inflammation, and other related conditions, as well as in the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-furylhydrazine with 2-chloropyridazine followed by the addition of piperidine-4-carboxylic acid. This method yields a pure form of the compound that has been used in scientific research.
Scientific Research Applications
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. The compound has been found to act on specific receptors in the body and has been used in the study of various physiological and biochemical processes. The compound has been found to have potential applications in the study of pain, inflammation, and other related conditions.
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRSWDRPKSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

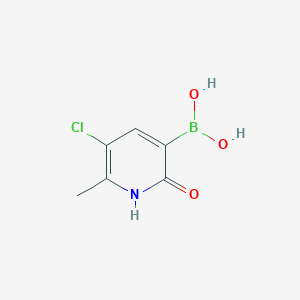
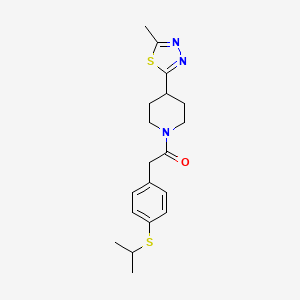
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
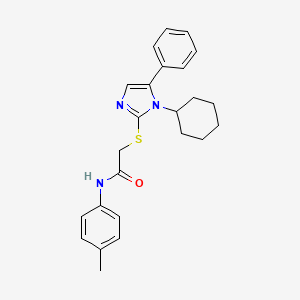
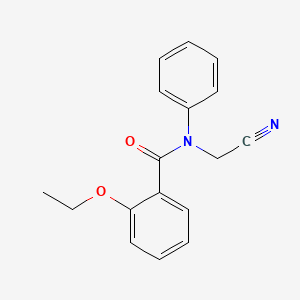
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)
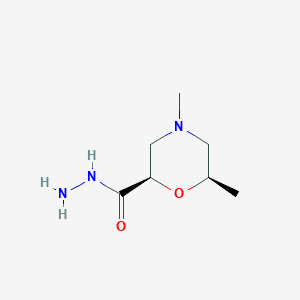
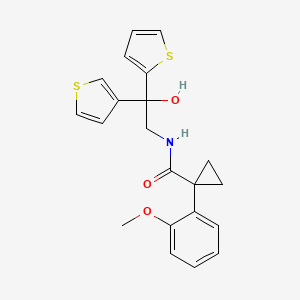
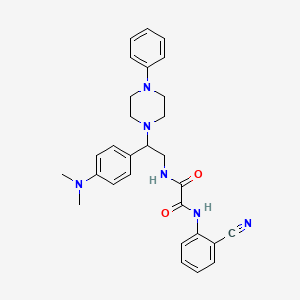
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)

